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molecular formula C10H13NO2 B8679165 N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide CAS No. 169114-06-1

N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide

Cat. No. B8679165
M. Wt: 179.22 g/mol
InChI Key: WNKNVJWIXPQJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05407959

Procedure details

An oven dried flask, under nitrogen flow, was charged with a stir bar, 4-(N-acetyl-N-methylamino)benzoic acid (1.0 g, 5.18 mmol), prepared as in step 7, anhydrous DME (10.3 mL), and anhydrous DMF (3.0 mL). The resulting solution was cooled to -20° C., and 4-methylmorpholine (0.60 mL, 5.4 mmol) and isobutyl chloroformate (0.70 mL, 5.4 mmol) were added sequentially via syringe. The reaction mixture was stirred under N2 at -20° C. for 1 hour. The resultant yellow mixture was filtered and the precipitate washed with DME (2×~1 mL). The combined flitrate and washings were cooled to 0° C. and sodium borohydride (800 mg, 21.1 mmol) dissolved in water (2.0 mL) was added dropwise. The reaction was stirred at 0° C. for 15 min. and quenched with saturated aqueous ammonium chloride. The resulting mixture was partitioned between ethyl acetate and brine. The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give an oil. Purification by flash chromatography on silica gel (90% ethyl acetate/hexane) provided 4-(N-acetyl-N-methylamino)benzyl alcohol as a colorless oil which solidified on standing. Recrystallization from hexane provided the alcohol as a colorless solid (543.0 mg, 58.5%). mp 83.5°-85.5° C. 1H NMR (300 MHz, CDCl3) δ 7.45 (2H, d, J=8.5 Hz), 7.18 (2H, d, J=8.5 Hz), 4.75 (2H, s), 3.27 (3H, s), 1.90 (3H, MS m/e 180 (M+H)+, 197 (M+NH4)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
10.3 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)[CH3:5])(=[O:3])[CH3:2].CN1CCOCC1.ClC(OCC(C)C)=O.[BH4-].[Na+]>O.CN(C=O)C.COCCOC>[C:1]([N:4]([C:6]1[CH:14]=[CH:13][C:9]([CH2:10][OH:11])=[CH:8][CH:7]=1)[CH3:5])(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)N(C)C1=CC=C(C(=O)O)C=C1
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10.3 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
0.7 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2 at -20° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An oven dried flask
ADDITION
Type
ADDITION
Details
under nitrogen flow, was charged with a stir bar
FILTRATION
Type
FILTRATION
Details
The resultant yellow mixture was filtered
WASH
Type
WASH
Details
the precipitate washed with DME (2×~1 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The combined flitrate and washings were cooled to 0° C.
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
The reaction was stirred at 0° C. for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (90% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N(C)C1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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